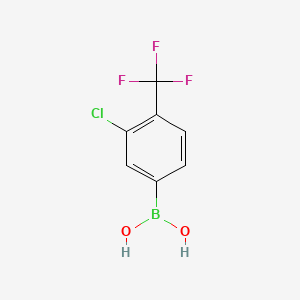

3-Chloro-4-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHKTAGGJMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396219 | |

| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847756-88-1 | |

| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(trifluoromethyl)phenylboronic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors for its role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and steric influences, making it a desirable moiety in the design of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the robust and widely adopted lithiation-borylation pathway. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical aspects of purification, characterization, and safety.

Introduction and Strategic Overview

The synthesis of functionalized arylboronic acids is a cornerstone of contemporary organic synthesis. This compound (CAS No: 847756-88-1) is of particular interest due to the trifluoromethyl group, which can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[4][5] The primary challenge in its synthesis lies in the regioselective formation of the carbon-boron bond on a sterically hindered and electronically complex aromatic ring.

Two primary synthetic routes dominate the preparation of this and similar arylboronic acids:

-

Grignard-based Synthesis: This classic method involves the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide, which then reacts with a trialkyl borate ester.[6][7] While effective, the initiation of Grignard reactions with electron-deficient aryl halides can sometimes be sluggish.[8]

-

Directed Ortho-metalation and Halogen-Metal Exchange (Lithiation-Borylation): This powerful technique utilizes an organolithium reagent (typically n-butyllithium) to generate a highly reactive aryllithium intermediate via halogen-metal exchange at cryogenic temperatures.[9] This intermediate is then quenched with a boron electrophile. This method offers excellent regioselectivity and is often more reliable for electronically deactivated systems.[10]

This guide will focus on the lithiation-borylation approach due to its high efficiency and control.

The Lithiation-Borylation Pathway: Mechanism and Rationale

The synthesis begins with a di-halogenated precursor, typically 2-chloro-4-bromo-1-(trifluoromethyl)benzene. The core of the method is a halogen-metal exchange reaction, a process driven by the formation of a more stable organolithium species.

The key steps are:

-

Halogen-Metal Exchange: At a very low temperature (-78 °C), n-butyllithium selectively exchanges with the bromine atom rather than the chlorine. This is because the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to nucleophilic attack by the butyl anion. This generates the key aryllithium intermediate.

-

Borylation: The highly nucleophilic aryllithium species rapidly attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[9][11] This forms a boronate "ate" complex.

-

Hydrolysis: The reaction is quenched with an aqueous acid. This protonates the alkoxy groups on the boron atom, leading to their hydrolysis and the formation of the final boronic acid, which often precipitates from the reaction mixture.

Maintaining cryogenic temperatures is critical to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or other electrophiles. The use of anhydrous solvents and an inert atmosphere is mandatory to avoid quenching the organometallic intermediates with water or oxygen.[8]

Detailed Experimental Protocol: Lithiation-Borylation Synthesis

This protocol describes the synthesis of this compound from 2-chloro-4-bromo-1-(trifluoromethyl)benzene.

Materials and Equipment

| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |

| 2-Chloro-4-bromo-1-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | 10.0 g | 38.5 mmol | Starting Material |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - | Solvent, dried over Na/benzophenone |

| n-Butyllithium (n-BuLi) | C₄H₉Li | - | 16.2 mL | 40.5 mmol | 2.5 M solution in hexanes |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | 5.2 mL | 46.2 mmol | Boron source |

| Hydrochloric Acid (HCl) | HCl | - | ~20 mL | - | 2 M aqueous solution for workup |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | - | 200 mL | - | Extraction solvent |

| Brine | Saturated NaCl(aq) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | Drying agent |

| Hexanes | C₆H₁₄ | - | As needed | - | For recrystallization/trituration |

Equipment: 3-neck round-bottom flask (250 mL), magnetic stirrer, thermocouple, dropping funnel, nitrogen/argon inlet, low-temperature cooling bath (dry ice/acetone), syringes, standard glassware for workup.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

-

Reagent Addition: To the flask, add 2-chloro-4-bromo-1-(trifluoromethyl)benzene (10.0 g, 38.5 mmol) and anhydrous THF (100 mL) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (16.2 mL of a 2.5 M solution in hexanes, 40.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (5.2 mL, 46.2 mmol) dropwise via syringe, again maintaining the temperature below -70 °C. After addition, stir the reaction at -78 °C for another hour.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 1-2 hours. Once at room temperature, slowly pour the mixture into a beaker containing 2 M HCl (100 mL) with vigorous stirring. Continue stirring for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).[12]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: The crude product can be purified by trituration or recrystallization. Add cold hexanes (~50 mL) to the crude solid and stir vigorously for 30 minutes to break up the solid. Filter the resulting white precipitate, wash with a small amount of cold hexanes, and dry under vacuum to afford pure this compound as a white solid.[12][13]

Purification and Characterization

Purification Challenges

Arylboronic acids present unique purification challenges. They are often difficult to purify via standard silica gel chromatography due to their polarity and propensity to dehydrate on the acidic silica surface, leading to tailing and low recovery.[14] The primary impurity is often the corresponding boroxine, a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.

Effective Purification Strategies:

-

Recrystallization: This is the most common and effective method for obtaining high-purity boronic acids.[13]

-

Acid/Base Extraction: Crude boronic acid can be dissolved in a basic aqueous solution (e.g., NaOH) to form the boronate salt. The aqueous layer is then washed with an organic solvent (like diethyl ether) to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid, which is collected by filtration.[15]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The aromatic protons will appear in the aromatic region (typically δ 7.5-8.5 ppm). The B(OH)₂ protons are often broad and may exchange with water in the solvent, sometimes making them difficult to observe.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group.

-

¹³C NMR: Will show the expected number of aromatic carbon signals, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

-

Mass Spectrometry (MS): Can confirm the molecular weight of the product.

-

Titration: Purity can be assessed via aqueous acid-base titration.[16]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Organolithium Reagents (n-BuLi): Extremely pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere using proper syringe techniques.

-

Aryl Halides: Can be irritants and harmful if inhaled or absorbed through the skin.[17][18]

-

Trimethyl Borate: Flammable liquid and vapor.

-

This compound: Causes skin and serious eye irritation. Avoid breathing dust.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[20][21]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[19]

Conclusion

The synthesis of this compound is most reliably achieved through a lithiation-borylation sequence starting from 2-chloro-4-bromo-1-(trifluoromethyl)benzene. This method capitalizes on the selective halogen-metal exchange at the more reactive C-Br bond, followed by trapping with a boron electrophile. Success hinges on strict adherence to anhydrous, anaerobic conditions and cryogenic temperature control. While purification can be challenging, recrystallization or acid-base extraction techniques can yield a product of high purity suitable for demanding applications in pharmaceutical research and beyond. This guide provides a robust framework for researchers and scientists to confidently produce this valuable synthetic intermediate.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. L20105.06 [thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. aaronchem.com [aaronchem.com]

- 21. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS: 847756-88-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and spectroscopic characterization. A significant focus will be placed on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Furthermore, this guide will explore the critical role of the 3-chloro-4-(trifluoromethyl)phenyl motif in the development of targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers with the practical knowledge required for the effective utilization of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

This compound is a bifunctional reagent of significant interest in the fields of organic synthesis and drug discovery. Its utility stems from the unique interplay of its constituent parts: the boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions, and the substituted phenyl ring, which imparts specific electronic and steric properties to target molecules.

The presence of a trifluoromethyl (-CF3) group is particularly noteworthy. This powerful electron-withdrawing group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Strategic incorporation of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets. The chlorine atom further modifies the electronic landscape of the aromatic ring, providing an additional point of modulation for synthetic chemists.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 847756-88-1 | [1] |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 206-212 °C | [2] |

| Boiling Point | 308.3±52.0 °C (Predicted) | [2] |

| Density | 1.49±0.1 g/cm³ (Predicted) | [2] |

| pKa | 6.79±0.10 (Predicted) | [2] |

Spectroscopic Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl ring will exhibit splitting patterns (doublets, triplets, or more complex multiplets) due to coupling with each other. The acidic protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the boron atom will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The trifluoromethyl group will manifest as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[5] It is expected to show a single, sharp singlet for the -CF3 group, as there are no neighboring fluorine atoms to cause splitting.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).

Synthesis and Handling

Synthetic Approach

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate, followed by acidic workup.[6] For this compound, a plausible synthetic route starts from 5-chloro-2-iodobenzotrifluoride.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Step-by-Step Protocol (Adapted from General Procedures): [6]

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (argon or nitrogen). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Initiate the reaction by adding a small amount of a solution of 5-chloro-2-iodobenzotrifluoride (1 equivalent) in anhydrous THF. Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Trialkyl Borate: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To this cooled solution, add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Acidic Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude boronic acid. The product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

Safe Handling and Storage

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[8] this compound is an excellent coupling partner in these reactions.

General Reaction Scheme:

References

- 1. acrospharmatech.com [acrospharmatech.com]

- 2. benchchem.com [benchchem.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

3-Chloro-4-(trifluoromethyl)phenylboronic acid molecular weight

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols

Abstract

This compound has emerged as a strategically important building block in modern organic synthesis, particularly within the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile boronic acid moiety, makes it a valuable partner in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its physicochemical properties, explores its critical role in Suzuki-Miyaura cross-coupling reactions, and offers detailed, field-proven experimental protocols for its application. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential while understanding the mechanistic principles that ensure successful and reproducible outcomes.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 224.37 g/mol | [1][2][3] |

| Molecular Formula | C₇H₅BClF₃O₂ | [1][3][4] |

| CAS Number | 847756-88-1 | [1][4] |

| Appearance | White to off-white solid/powder | |

| Storage | Store in a cool, dry, well-ventilated area | [1] |

| Primary Hazards | Skin and eye irritant | [2] |

Strategic Importance in Modern Synthesis

The utility of this compound in synthetic chemistry is not accidental; it is a direct result of the specific functionalities present on the phenyl ring.

-

The Boronic Acid Moiety : This functional group is the cornerstone of its reactivity, serving as the organoboron partner in the indispensable Suzuki-Miyaura cross-coupling reaction.[5] Boronic acids are generally stable, less toxic, and more environmentally friendly compared to other organometallic reagents like organostannanes or organozinc compounds.[5]

-

The Trifluoromethyl (CF₃) Group : This substituent is of paramount importance in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of a molecule. In drug development, its incorporation often enhances metabolic stability, increases lipophilicity (which can improve cell membrane permeability), and can improve binding affinity to biological targets.[6][7]

-

The Chloro (Cl) Substituent : While less reactive than bromo or iodo substituents in palladium-catalyzed couplings, the chloro group offers a distinct advantage in terms of cost and the availability of starting materials.[8] Its lower reactivity presents a specific challenge that requires carefully optimized catalytic systems, a topic explored in the experimental section of this guide.

The combination of these features makes this reagent a powerful tool for constructing complex biaryl scaffolds, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[6][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[10][11] It has become one of the most versatile and widely used reactions in synthetic organic chemistry.[10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] The three primary steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl chloride). This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[5][9]

-

Transmetalation : The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[11][12]

-

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][11]

Experimental Workflow Diagram

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

References

- 1. This compound [acrospharmatech.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-(trifluoromethyl)phenylboronic acid | 176976-42-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. byjus.com [byjus.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic acid

Executive Summary: 3-Chloro-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.

Molecular Profile and Physicochemical Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a trifluoromethyl (-CF₃) group. This trifecta of functional groups makes it a highly versatile and reactive intermediate.

Chemical Structure and Nomenclature

-

IUPAC Name: [3-Chloro-4-(trifluoromethyl)phenyl]boronic acid

-

CAS Number: 847756-88-1[1]

-

Molecular Formula: C₇H₅BClF₃O₂[1]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

} /dot

Caption: Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 224.37 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Purity | Typically ≥97% | [4] |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. Hydrolyzes in water. | General knowledge |

| Storage | Store at 2-8°C under an inert atmosphere.[5][6] | [5][6] |

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field in organic chemistry. The most common and industrially scalable method involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis.

General Synthetic Pathway

The synthesis typically starts from 1-bromo-2-chloro-4-(trifluoromethyl)benzene. The process involves a lithium-halogen exchange to form a highly reactive aryllithium species, which is then quenched with a borate ester.

Workflow of Synthesis:

-

Lithiation: The starting aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). This selectively replaces the bromine atom with lithium. The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.

-

Borylation: A trialkyl borate, most commonly trimethyl borate B(OMe)₃ or triisopropyl borate, is added to the aryllithium species.[7] The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: The resulting boronate ester is hydrolyzed, usually with aqueous acid (e.g., HCl), to yield the final this compound.[7]

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} /dot

Caption: Generalized workflow for the synthesis of arylboronic acids.

Causality in Experimental Design

-

Anhydrous Conditions: The use of anhydrous solvents (e.g., distilled THF) is paramount.[8] Organolithium reagents are extremely reactive towards water and protic solvents. Any moisture will quench the aryllithium intermediate, drastically reducing the yield.

-

Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the organometallic intermediates and degradation of the boronic acid product.[5][9]

-

Low Temperature: The lithium-halogen exchange and subsequent borylation are highly exothermic. Maintaining a low temperature (-78 °C, typically achieved with a dry ice/acetone bath) controls the reaction rate, minimizes side reactions like Wurtz coupling, and ensures the stability of the aryllithium species.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most efficient methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.[3][10][11]

The Strategic Advantage of the Substituents

The chloro and trifluoromethyl groups on the boronic acid are not merely passive spectators. They play a crucial role in modulating the properties of the final coupled product.

-

Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing moiety and a bioisostere for other groups like chlorine.[12] In drug design, its incorporation can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity to biological targets.[10][12]

-

Chloro (-Cl) Group: The chlorine atom provides an additional site for further functionalization and influences the electronic nature and conformation of the molecule.

The Catalytic Cycle

The Suzuki reaction is catalyzed by a palladium(0) complex. The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-chloro-4-(trifluoromethyl)phenyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Objective: Synthesize 3'-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

This compound (1.0 eq)

-

4-Bromobenzonitrile (1.05 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)

-

RuPhos (4-6 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-bromobenzonitrile, and anhydrous potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand (RuPhos). Add this catalyst/ligand mixture to the Schlenk flask. Self-Validating Insight: Using a pre-formed catalyst or pre-mixing the ligand and palladium source ensures consistent activation and catalytic activity.

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe. Causality: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the reagent.

-

Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13][15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][13][15]

-

Handling: Avoid formation of dust and aerosols.[5][13] Use non-sparking tools.[13] In case of skin contact, wash off immediately with plenty of soap and water.[5][9] For eye contact, rinse cautiously with water for several minutes.[13][15]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][13][15] For long-term stability, storage under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation, particularly hydrolysis and anhydride formation.[5][6]

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the construction of complex molecular architectures. Its strategic importance, particularly in the pharmaceutical and agrochemical industries, is derived from its reliable performance in Suzuki-Miyaura cross-coupling reactions and the beneficial physicochemical properties imparted by its unique substitution pattern. A thorough understanding of its synthesis, reactivity, and handling protocols enables chemists to leverage this powerful building block for the efficient synthesis of next-generation molecules.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [cymitquimica.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 870822-79-0|3-Chloro-4-(trifluoromethoxy)phenylboronic acid|BLD Pharm [bldpharm.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

A Comprehensive Safety and Handling Guide for 3-Chloro-4-(trifluoromethyl)phenylboronic Acid

This guide provides an in-depth examination of the safety protocols and handling procedures for 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS No. 847756-88-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a practical, field-tested framework for risk mitigation. The core principle of this guide is to explain the causality behind each safety recommendation, fostering a proactive safety culture rooted in scientific understanding.

Section 1: The Foundational Risk Profile

Understanding the intrinsic hazards of a compound is the first step in developing a robust safety protocol. This compound is a solid, crystalline compound that, while not acutely toxic in the most severe categories, presents significant irritant hazards that demand respect and careful management.[1]

Globally Harmonized System (GHS) Classification

The GHS provides a universally understood language for chemical hazards. For this specific boronic acid, the classification dictates the necessary precautions.[2] It is classified as a "Warning" level hazard, indicating a moderate but definite risk upon exposure.[2][3]

| Pictogram | Signal Word | Hazard Code | Hazard Statement |

| ! | Warning | H315 | Causes skin irritation.[2][3] |

| ! | Warning | H319 | Causes serious eye irritation.[2][3] |

| ! | Warning | H335 | May cause respiratory irritation.[2][3] |

Table 1: GHS Hazard Summary for this compound.

The causality is clear: the compound's chemical structure interacts with biological tissues—skin, eyes, and mucous membranes—in a way that causes an inflammatory response.[1] This is not an allergic reaction, but a direct irritation, meaning that with sufficient exposure, a reaction is expected in most individuals.[4]

The Logic of Hazard Mitigation

A researcher's workflow should be a self-validating system where the identified hazards are systematically neutralized by specific controls. The following diagram illustrates the logical flow from hazard identification to the implementation of necessary safety measures.

Caption: Logical workflow from hazard identification to safe handling.

Section 2: The Hierarchy of Controls in Practice

The most effective safety programs prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy is critical when handling fine, solid reagents that can easily become airborne.

Engineering Controls: The First Line of Defense

Given the H335 "May cause respiratory irritation" classification, the primary engineering control is mandatory.[2][3]

-

Chemical Fume Hood: All weighing, transferring, and dissolution of this solid must be performed within a certified chemical fume hood.[4] This is non-negotiable. The containment provided by the hood is the only reliable method to keep airborne concentrations of the powder low and protect the user's respiratory system.[3]

-

Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.[2] An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols ensure that safe practices are repeatable and verifiable.

-

Access Control: This material should be stored in a locked cabinet or a location with controlled access to prevent handling by untrained personnel.[2][3]

-

Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the lab.

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling, even when gloves are worn.[2][3] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Section 3: Personal Protective Equipment (PPE) - A Critical Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must directly address the identified hazards of skin and eye irritation.[2]

-

Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[2][5] A face shield should be considered if there is a significant risk of splashing during dissolution or reaction quenching.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile) at all times.[2] Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating your skin.

-

Lab Coat: A full-sleeved lab coat is mandatory to protect skin and personal clothing.

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved N95 (or equivalent) respirator should be used to prevent inhalation of dust.

References

3-Chloro-4-(trifluoromethyl)phenylboronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid

This guide provides an in-depth analysis of the chemical stability, degradation pathways, and optimal storage conditions for this compound (CAS No. 847756-88-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the long-term integrity and performance of this critical reagent in synthetic applications.

Introduction: The Duality of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their utility stems from a unique combination of stability, low toxicity, and high functional group tolerance.[1] However, the term "stable" is relative. While generally manageable, boronic acids possess inherent chemical vulnerabilities that can lead to degradation, impacting reagent purity, reaction yields, and reproducibility.

This compound, with its electron-withdrawing substituents, is a valuable building block for introducing a chloro- and trifluoromethyl-substituted phenyl moiety. Understanding its specific stability profile is paramount for its effective use. This guide will elucidate the primary degradation mechanisms and provide a self-validating framework for its proper handling and storage.

Core Chemical Properties and Inherent Instabilities

This compound is a white to off-white solid.[2] Like many arylboronic acids, its stability is primarily challenged by two key chemical processes: reversible dehydration to form a boroxine anhydride and irreversible protodeboronation.

Dehydration and Boroxine Formation

The most common and often overlooked transformation affecting solid-state boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine.[3][4] This is an equilibrium process, driven by the removal of water, which can occur upon heating or even gradually at ambient temperature during long-term storage.[3][5]

The presence of boroxine in a sample of boronic acid is not always detrimental, as the equilibrium can shift back to the monomeric acid form in the presence of water, which is often a component of Suzuki coupling reaction conditions.[5] However, the exact composition (ratio of acid to boroxine) can be variable, leading to inconsistencies in weighing and stoichiometry calculations. Commercial boronic acids are often sold as a mixture containing varying amounts of the corresponding anhydride.[6][7]

Figure 1: Reversible equilibrium between this compound and its corresponding boroxine.

Protodeboronation: The Irreversible Degradation Pathway

A more destructive degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This irreversible reaction results in the formation of 1-chloro-2-(trifluoromethyl)benzene, an inert byproduct that will not participate in cross-coupling reactions, thereby reducing the effective purity of the reagent.

Protodeboronation can be promoted under various conditions, including the presence of strong acids, bases, or certain transition metal catalysts.[9][10][11] The reaction mechanism can be complex, but it underscores the importance of avoiding exposure to harsh pH conditions during storage and workup. While electron-withdrawing groups on the aryl ring can influence the rate, the potential for this side reaction is always present.[11]

Figure 2: Irreversible protodeboronation pathway leading to the formation of an inactive byproduct.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Based on the principles of boroxine formation and protodeboronation, the following conditions are mandated for maintaining the long-term stability and purity of this compound.

Quantitative Storage Recommendations

The primary drivers of degradation are moisture, temperature, and air (oxygen and ambient moisture). The table below summarizes the optimal storage conditions derived from safety data sheets and empirical chemical knowledge.

| Parameter | Recommended Condition | Causality & Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. [12] | Low temperatures significantly reduce the rate of thermal decomposition and slow the gradual dehydration to boroxine.[3] Some suppliers provide specific shelf-life data correlated with temperature. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [13] | An inert atmosphere displaces ambient moisture, directly inhibiting hydrolysis and minimizing the water available for equilibrium shifts toward boroxine. It also protects against potential oxidative degradation.[13][14] |

| Moisture | Keep in a tightly closed container in a dry place. [15] | Boronic acids can be hygroscopic.[6][13] Preventing moisture ingress is the most critical factor in maintaining stability and preventing ill-defined hydration states. |

| Container | Use an opaque, tightly-sealed container. | Opaque containers protect against potential light-induced degradation, while tight sealing is essential for maintaining a dry, inert atmosphere. |

Step-by-Step Handling Protocol

Adherence to proper handling techniques is crucial to prevent contamination and degradation during use.

-

Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere Transfer: Whenever possible, handle the solid in a glove box or glove bag with a dry, inert atmosphere. This is the gold standard for preventing exposure to air and moisture.[16]

-

Benchtop Transfer (If Glove Box is Unavailable):

-

Minimize the time the container is open to the atmosphere.

-

Quickly weigh the desired amount of reagent and securely reseal the container immediately.

-

Flush the headspace of the storage container with a dry, inert gas (e.g., argon) before resealing for long-term storage.

-

-

Avoid Contamination:

-

Use only clean, dry spatulas and weighing vessels.

-

Never return unused material to the original container.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[12][15] Handle in a well-ventilated area or a chemical fume hood.[15][17]

Figure 3: Decision workflow for the proper storage of this compound after use.

Conclusion

The stability of this compound is not absolute and is critically dependent on rigorous adherence to proper storage and handling protocols. The primary degradation pathways—reversible dehydration to boroxine and irreversible protodeboronation—are effectively mitigated by controlling temperature, moisture, and atmospheric exposure. By implementing the scientifically-grounded procedures outlined in this guide, researchers can ensure the chemical integrity of this valuable reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid | 159020-59-4 | TCI Deutschland GmbH [tcichemicals.com]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. Protodeboronation [organic-chemistry.org]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 12. aaronchem.com [aaronchem.com]

- 13. fishersci.com [fishersci.com]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)phenylboronic acid is a vital reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency, scalability, and outcome of reactions involving this compound are fundamentally dictated by its solubility in the chosen solvent system. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We will explore its physicochemical properties, the theoretical principles governing its dissolution, a practical protocol for solubility determination, and a comprehensive overview of its solubility profile in various classes of organic solvents. This document is intended to serve as a critical resource for chemists and researchers, enabling informed solvent selection for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility

This compound is a structurally complex molecule featuring a boronic acid moiety, a halogen atom (chlorine), and a potent electron-withdrawing trifluoromethyl group attached to a phenyl ring. This combination of functional groups makes it an invaluable building block for introducing the 3-chloro-4-(trifluoromethyl)phenyl motif into larger, often pharmacologically active, molecules.

However, the success of any chemical process hinges on achieving a homogeneous reaction medium. Poor solubility can lead to:

-

Reduced Reaction Rates: In heterogeneous mixtures, reactions can only occur at the interface between phases, drastically slowing down the process.

-

Inconsistent Results: Undissolved solids can lead to non-reproducible outcomes and difficulties in reaction monitoring.

-

Challenges in Purification: Selecting an appropriate solvent for crystallization and purification is entirely dependent on differential solubility.

Therefore, a thorough understanding of the solubility of this key reagent is not merely academic but a practical necessity for process development and optimization.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Not consistently reported, but related boronic acids have high melting points (>200 °C) | [4] |

Structural Analysis and Solubility Prediction: The molecule's structure offers competing features that influence its solubility:

-

Polar Boronic Acid Group (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This polar head strongly favors interaction with polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols, water).

-

Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with solvents that have nonpolar character through van der Waals forces.

-

Electron-Withdrawing Substituents (-Cl, -CF₃): The chlorine and trifluoromethyl groups are highly electronegative. They create significant dipole moments within the molecule and reduce the electron density of the aromatic ring, influencing its interactions with polar solvents.

Based on this structure, we can predict a nuanced solubility profile. The compound is unlikely to be highly soluble in purely nonpolar solvents (like hexane) or highly polar, protic solvents (like water) due to the conflicting nature of its components. Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both the polar boronic acid and the substituted aromatic ring.

Principles of Solubility: "Like Dissolves Like"

The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] For this compound, the key interactions are:

-

Hydrogen Bonding: The -B(OH)₂ group can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., THF, acetone, DMSO).

-

Dipole-Dipole Interactions: The polar C-Cl and C-CF₃ bonds will interact favorably with other polar molecules.

-

Van der Waals Forces: The phenyl ring will interact via London dispersion forces with all solvents, but most effectively with nonpolar or moderately polar solvents.

A successful solvent must effectively overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

While theoretical principles provide guidance, empirical determination is essential for quantitative data. The Shake-Flask method is a reliable and widely used technique.[5]

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 100 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precisely known volume of the desired organic solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vial and let it stand undisturbed until the excess solid has fully settled.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/L.

Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Solubility |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are excellent hydrogen bond acceptors for the -B(OH)₂ group and have sufficient polarity to solvate the substituted ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both H-bond donors and acceptors. Their smaller nonpolar portions effectively solvate the molecule. |

| Ethers | Diethyl Ether, Dioxane | Moderate | Act as H-bond acceptors but are less polar overall, providing a balanced environment for the molecule's dual characteristics. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderately polar but lack strong H-bonding capabilities, leading to less effective solvation of the boronic acid group. |

| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions. While they can interact with the phenyl ring, they are poor solvents for the polar boronic acid moiety. |

| Nonpolar Alkanes | Hexane, Heptane | Very Low / Insoluble | Lack the polarity and H-bonding ability to overcome the crystal lattice energy of the solid. |

Visualizing Solvent-Solute Interactions

The interplay of forces between the solute and different solvent types is key to understanding this profile.

Caption: Dominant intermolecular forces influencing solubility.

Practical Implications for the Synthetic Chemist

-

Reaction Solvent Selection: For Suzuki couplings, solvents like THF, Dioxane, and DMF are excellent choices as they readily dissolve the boronic acid, the catalyst, and often the coupling partner, ensuring a homogeneous and efficient reaction.

-

Purification by Crystallization: To crystallize this compound, a binary solvent system is often ideal. One might dissolve the crude product in a "good" solvent (like THF or ethanol) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent like hexane or water) until turbidity is observed, promoting the formation of pure crystals upon cooling.

-

Handling and Storage: Due to the potential for dehydration of the boronic acid to form its cyclic anhydride (a boroxine), it is advisable to store the compound in a dry environment.[6] While this does not directly impact solubility in organic solvents, the presence of boroxine can complicate analysis and reactivity.

Conclusion

This compound possesses a complex solubility profile governed by the interplay of its polar boronic acid head and its less polar, substituted aromatic ring. It exhibits high solubility in polar aprotic solvents like THF and DMF, moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar hydrocarbons. This understanding, combined with the robust experimental protocol provided, empowers researchers to make rational, data-driven decisions for solvent selection. Optimizing solubility is a critical first step towards developing efficient, scalable, and reproducible chemical processes in both research and industrial settings.

References

- 1. 4-Chloro-3-(trifluoromethyl)phenylboronic acid | 176976-42-4 [chemicalbook.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-chloro-4-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral characterization of this important molecule.

Introduction

This compound is a substituted aromatic boronic acid. The presence of the boronic acid functional group makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The trifluoromethyl and chloro substituents significantly influence the electronic properties of the phenyl ring, impacting its reactivity and the physicochemical properties of the resulting coupled products. Accurate and thorough spectral analysis is paramount to confirm the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of synthetic outcomes.

Molecular Structure and Its Influence on Spectral Data

The unique arrangement of substituents on the phenyl ring of this compound dictates its spectral signature. Understanding this structure is key to interpreting the data obtained from various analytical techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The electron-withdrawing nature of the chloro and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s (broad) | 2H | B(OH)₂ |

| ~8.1 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.7 | d | 1H | Ar-H |

Note: Predicted chemical shifts are based on the analysis of similar substituted phenylboronic acids. Actual values may vary depending on the solvent and experimental conditions.

Interpretation:

-

The broad singlet around 8.2 ppm is characteristic of the two acidic protons of the boronic acid group. This signal's broadness is due to chemical exchange and quadrupolar relaxation from the adjacent boron nucleus.

-

The aromatic region will display a complex splitting pattern due to the three adjacent protons. The proton ortho to the boronic acid and the trifluoromethyl group will be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~130 (q) | Ar-C-CF₃ |

| ~128 | Ar-C |

| ~125 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| Not observed | C-B |

Note: Predicted chemical shifts are based on the analysis of similar substituted phenylboronic acids. The carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening.

Interpretation:

-

The spectrum will show six distinct signals for the aromatic carbons.

-

The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

The carbon attached to the boron atom is often not observed or is very broad due to the quadrupolar nature of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

Figure 2: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[3]

Expected IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1350 | Strong | B-O stretch |

| ~1170, 1130 | Strong | C-F stretch (from CF₃) |

| ~1090 | Medium | C-Cl stretch |

| ~830 | Medium | C-H out-of-plane bend |

Interpretation:

-

A prominent broad band in the 3500-3200 cm⁻¹ region is a clear indication of the O-H stretching vibrations of the boronic acid's hydroxyl groups, often broadened due to hydrogen bonding.[4]

-

Strong absorptions in the 1100-1200 cm⁻¹ range are characteristic of the C-F stretching of the trifluoromethyl group.

-

A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

Experimental Protocol for FT-IR Data Acquisition

Figure 3: A simplified workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is crucial for determining the molecular weight and elemental composition of a compound.[4]

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 224/226 | [M]⁺, Molecular ion peak (isotopic pattern for one chlorine atom) |

| 206/208 | [M-H₂O]⁺, Loss of a water molecule |

| 188/190 | [M-2H₂O]⁺, Loss of two water molecules |

| 155 | [M-CF₃]⁺, Loss of the trifluoromethyl group |

Interpretation:

-

The molecular ion peak ([M]⁺) should be observed with a characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

-

Fragmentation of the molecular ion is expected, with common losses including water from the boronic acid moiety and the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition

Figure 4: A general workflow for obtaining a mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust analytical package for the quality control and characterization of this vital synthetic building block. The insights provided in this guide serve as a practical reference for scientists working with this and related compounds, ensuring a solid foundation for their research and development endeavors.

References

- 1. PubChemLite - 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid (C7H5BClF3O3) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]

- 3. Buy Online CAS Number 128796-39-4 - TRC - 4-(Trifluoromethyl)phenylboronic Acid | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic Acid: Properties, Commercial Availability, and Application in Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS No. 847756-88-1) has emerged as a pivotal reagent, valued for its unique electronic and structural properties. This guide provides an in-depth analysis of its commercial availability, physicochemical characteristics, and, most critically, its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The utility of this molecule is derived from its distinct substitution pattern. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Its presence on the phenyl ring significantly influences the electronic nature of the molecule. The chloro (-Cl) substituent further modulates this reactivity. This combination makes this compound an indispensable tool for medicinal chemists aiming to synthesize complex, biologically active compounds.[3][4]

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is crucial for its successful application in synthesis. This compound is typically a solid at room temperature, and its stability is comparable to other arylboronic acids.[5][6]

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 847756-88-1 | [7][8] |

| Molecular Formula | C₇H₅BClF₃O₂ | [7][8] |

| Molecular Weight | 224.37 g/mol | [7] |

| Melting Point | 206-212 °C | [6] |

| Boiling Point | 294.7 °C at 760 mmHg | [6] |

| Appearance | Solid | [9] |

| Purity | Typically ≥97% | [6][9] |

| InChI Key | OCHKTAGGJMWISO-UHFFFAOYSA-N | [9] |

Note: Physical properties such as melting and boiling points may vary slightly between suppliers based on purity.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to bulk manufacturing. When sourcing this reagent, researchers should prioritize purity, as impurities can negatively impact catalytic reactions. Most suppliers provide a certificate of analysis detailing the purity, typically determined by NMR or GC.

Data Presentation: Representative Commercial Suppliers

| Supplier | Purity Specification | Available Quantities |

| Biotuva Life Sciences | ≥ 98% | Gram scale |

| Guidechem | 97% | Gram to Kilogram scale |

| Fluorochem | 97% | 250mg to 10g |

| ChemicalBook | 98% (Min, GC) | Inquire |

| Santa Cruz Biotechnology | Research Grade | Gram scale |

This table is not exhaustive and is intended to provide representative examples. Researchers should always obtain lot-specific data before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[10][11]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Reactivity and Experimental Design

The electronic properties of this compound dictate the optimal conditions for its use. The -CF3 group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. Consequently, the choice of base, ligand, and catalyst is critical for efficient transmetalation.

-

Catalyst/Ligand System: A common and effective system for this type of electronically demanding substrate is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as SPhos or DtBuPF.[12][13] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.

-

Base: A moderately strong base is required to form the active boronate species without causing degradation of the starting materials. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and compatibility.[11][12]

-

Solvent: A polar aprotic solvent system, often with water, is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[11][13] The water is crucial for aiding the dissolution of the base and facilitating the transmetalation step.

Validated Experimental Protocol

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize 3-Chloro-4-(trifluoromethyl)-1,1'-biphenyl.

Materials:

-

This compound (1.2 equiv.)

-

Bromobenzene (1.0 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv.)

-

Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv.)

-